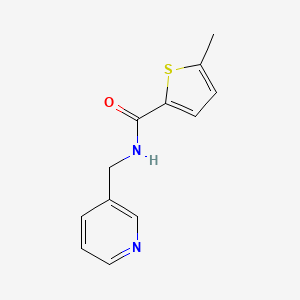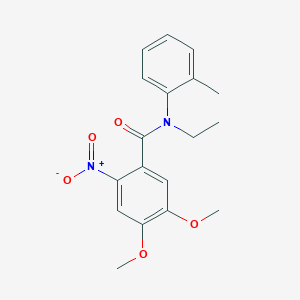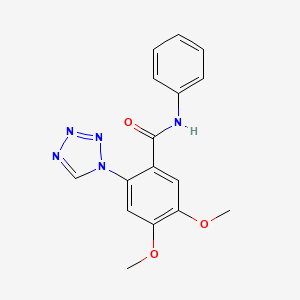
N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as FMG-9, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FMG-9 is a novel small molecule that has been synthesized and studied for its potential use in treating various diseases.
Mecanismo De Acción
The mechanism of action of N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to induce apoptosis in cancer cells, which could potentially lead to the development of new cancer treatments. Additionally, N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have antibacterial properties, which could be useful in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is that it can be synthesized using a simple and efficient method. Additionally, N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of potential therapeutic applications, which makes it a promising compound for further study. However, one limitation of N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on its activity.
Direcciones Futuras
There are several future directions for the study of N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is to further investigate its mechanism of action, which could lead to the development of more targeted therapies. Additionally, N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide could be studied in combination with other compounds to determine if it has synergistic effects. Finally, N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide could be studied in clinical trials to determine its safety and efficacy in humans.
Métodos De Síntesis
N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-fluoroaniline, 3-methylbenzaldehyde, and N-methylglycine in the presence of a catalyst and a solvent. The resulting product is N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied in vitro and in vivo for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-(3-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-4-3-5-15(10-12)19(23(2,21)22)11-16(20)18-14-8-6-13(17)7-9-14/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDACWRMJEQEVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5731928.png)


![2-[(2-chloro-6-nitrobenzyl)thio]pyridine](/img/structure/B5731953.png)
![2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5731959.png)
![2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5731967.png)

![N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5731978.png)

![3-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5731993.png)
![N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5731999.png)


![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)